

# Method Development for Quizalofop-ethyl Residue Analysis in Soil

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## Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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## Application Note

## Introduction

Quizalofop-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Due to its widespread application, the development of sensitive and reliable analytical methods for monitoring its residues in soil is crucial to ensure environmental safety and regulatory compliance. This application note details a robust and validated method for the determination of quizalofop-p-ethyl and its primary metabolites, quizalofop-p-acid and 3-OH-quizalofop-acid, in soil matrices. The described protocol utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), providing high sensitivity and selectivity. An alternative analytical finish using HPLC with a Diode-Array Detector (DAD) is also presented for laboratories where MS/MS is not readily available.

## Principle

The method involves the extraction of quizalofop-p-ethyl and its metabolites from soil samples using an acidified organic solvent. The QuEChERS approach simplifies the extraction and cleanup process, offering high recovery rates and efficiency.[2][3][4] Subsequent analysis by HPLC-MS/MS allows for the selective detection and quantification of the target analytes with low limits of detection.[5][6][7] The HPLC-DAD method provides a cost-effective alternative for quantitative analysis, albeit with higher detection limits compared to MS/MS.[1][2]

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetonitrile (ACN), Dichloromethane, Methanol (MeOH) - all HPLC or pesticide residue grade.
- Reagents: Acetic acid (glacial), Phosphoric acid, Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO<sub>4</sub>), Ammonium formate, Formic acid.
- Standards: Certified reference standards of Quizalofop-p-ethyl, Quizalofop-p-acid, and 3-OH-quizalofop-acid.
- Extraction Tubes: 50 mL polypropylene centrifuge tubes.
- Cleanup Sorbents (for QuEChERS): Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) can be used for cleanup if necessary, although for many soil types, a simple dilution of the extract is sufficient.[\[3\]](#)
- Syringe Filters: 0.22 µm PTFE or nylon.

### Standard Solution Preparation

Prepare individual stock solutions (e.g., 1000 µg/mL) of quizalofop-p-ethyl, quizalofop-p-acid, and 3-OH-quizalofop-acid in an appropriate solvent such as acetonitrile or methanol.[\[5\]](#) From these stocks, prepare working standard solutions and calibration standards by serial dilution in the chosen mobile phase or a matrix-matched solvent to compensate for matrix effects.[\[2\]](#)

### Sample Preparation (QuEChERS Method)

- Soil Sampling: Collect representative soil samples and air-dry them. Sieve the soil through a 2 mm sieve to remove stones and debris.
- Extraction:
  - Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.[\[2\]](#)[\[5\]](#)
  - Add 25 mL of dichloromethane containing 1% (v/v) acetic acid.[\[2\]](#) Alternatively, an 80:20 (v/v) mixture of acetonitrile and 6% phosphoric acid in water can be used.[\[5\]](#)[\[7\]](#)

- Vortex the mixture for 2 minutes.[\[2\]](#)
- Add 0.1 g of NaCl and 2.5 g of anhydrous MgSO<sub>4</sub>.[\[2\]](#)
- Vortex for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.
- Centrifuge at 4000 rpm for 5 minutes.[\[2\]](#)
- Cleanup (if necessary): For matrices with significant interference, a dispersive solid-phase extraction (d-SPE) cleanup step can be incorporated. Transfer an aliquot of the supernatant to a tube containing a suitable sorbent mixture (e.g., PSA and C18) and proceed with vortexing and centrifugation.
- Final Preparation:
  - Take an aliquot of the supernatant (e.g., 1 mL).
  - For LC-MS/MS analysis, dilute the extract with an acetonitrile-water mixture (e.g., 90:10, v/v).[\[5\]](#)
  - Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

## Instrumental Analysis: HPLC-MS/MS

- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable for separation.[\[6\]](#)
- Mobile Phase: A gradient elution using a mixture of (A) 4mM ammonium formate with 0.1% formic acid in water and (B) 4mM ammonium formate with 0.1% formic acid in methanol is recommended.[\[6\]](#)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used for quizalofop-p-ethyl and quizalofop-p, while negative ion mode may be used for the acid

metabolites.[5][6] Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

Table 1: Example HPLC-MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantification)	Product Ion 2 (m/z) (Confirmation)
Quizalofop-p-ethyl	373.0	299.0	300.9[5]
Quizalofop-p-acid	345.0	299.0	100.0[5]
3-OH-quizalofop-acid	359.0	166.0	-[5]

## Instrumental Analysis: HPLC-DAD

- Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) can be used.[1]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.[1]
- Detection: Diode-Array Detector set at the wavelength of maximum absorbance for quizalofop-p-ethyl (e.g., 238 nm).

## Method Validation and Performance

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

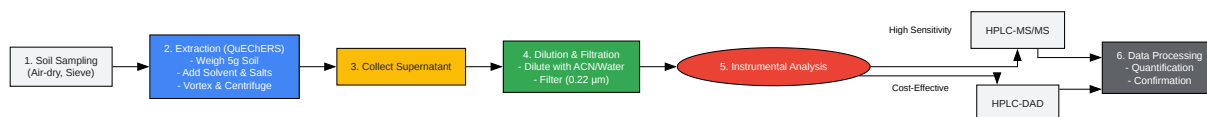
Table 2: Summary of Method Performance Data from Literature

Analytical Method	Matrix	Fortification Levels (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)	LOD (mg/kg)	Reference
HPLC-DAD	Soil	0.005, 0.01, 0.05	88.7 - 116.2	0.82 - 4.39	0.015 - 0.02	0.005 - 0.008	[2]
LC-MS/MS	Silty Clay Loam Soil	0.005, 0.05	70 - 120	≤20	0.005	0.001	[5][6]
LC-MS/MS	Loamy Sand & Silt Loam Soil	0.005, 0.05	70 - 120	≤20	0.005	0.001	[6]
HPLC-DAD	Soil	Not Specified	74.0 - 99.3	Not Specified	0.01	Not Specified	[1]

Table 3: Validation Data for Quizalofop-p-ethyl Metabolites in Soil by LC-MS/MS

Analyte	Fortification Levels (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)	LOD (mg/kg)	Reference
Quizalofop-p-acid	0.005, 0.05	70 - 120	≤20	0.005	0.001	[5][6]
3-OH-quizalofop-acid	0.001, 0.01	70 - 120	≤20	0.001	0.0002	[5][6]

## Diagrams



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Caption: Experimental workflow for Quizalofop-ethyl residue analysis in soil.

## Conclusion

The described method, employing a QuEChERS extraction followed by HPLC-MS/MS or HPLC-DAD analysis, provides a reliable and robust approach for the determination of quizalofop-p-ethyl and its metabolites in soil. The method demonstrates good performance characteristics, including high recovery, good precision, and low detection limits, making it suitable for routine monitoring and research applications. The choice between HPLC-MS/MS and HPLC-DAD will depend on the specific sensitivity requirements and the instrumentation available in the laboratory.

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